molecular formula C17H14ClN3O2S B460064 5-(4-CHLOROBENZOYL)-N2-(4-METHOXYPHENYL)-1,3-THIAZOLE-2,4-DIAMINE

5-(4-CHLOROBENZOYL)-N2-(4-METHOXYPHENYL)-1,3-THIAZOLE-2,4-DIAMINE

Cat. No.: B460064
M. Wt: 359.8g/mol
InChI Key: JHLAWDPVIJAQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone is a complex organic compound that features a thiazole ring, an aniline derivative, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. One common method is the condensation of 4-methoxyaniline with a thiazole derivative under acidic conditions, followed by the introduction of the chlorophenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or chloro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, 4-Amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone is explored for its potential therapeutic properties. It is being investigated for its anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its unique chemical structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Methoxyphenyl)thiazol-2-yl]aniline
  • 4-(4-Methoxyphenyl)-2-aminothiazole
  • 4-Chloro-2-(4-methoxyanilino)thiazole

Uniqueness

What sets 4-Amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone apart from similar compounds is its unique combination of functional groups. The presence of both the thiazole ring and the chlorophenyl group imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H14ClN3O2S

Molecular Weight

359.8g/mol

IUPAC Name

[4-amino-2-(4-methoxyanilino)-1,3-thiazol-5-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C17H14ClN3O2S/c1-23-13-8-6-12(7-9-13)20-17-21-16(19)15(24-17)14(22)10-2-4-11(18)5-3-10/h2-9H,19H2,1H3,(H,20,21)

InChI Key

JHLAWDPVIJAQDB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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